molecular formula C15H21N3O2 B13421616 1H-Benzimidazole-2-pentanoic acid, 5-amino-1-methyl-, ethyl ester CAS No. 3543-77-9

1H-Benzimidazole-2-pentanoic acid, 5-amino-1-methyl-, ethyl ester

Cat. No.: B13421616
CAS No.: 3543-77-9
M. Wt: 275.35 g/mol
InChI Key: ZBMXZDCGRNESMC-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with an amino group and an ethyl ester group attached to a pentanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Substitution Reaction: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the benzimidazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-(5-Amino-1H-benzimidazol-2-yl)pentanoate: Similar structure but lacks the methyl group on the benzimidazole ring.

    Ethyl 5-(5-Nitro-1-methylbenzimidazol-2-yl)pentanoate: Contains a nitro group instead of an amino group.

    Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)butanoate: Shorter carbon chain in the ester group.

Properties

CAS No.

3543-77-9

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

ethyl 5-(5-amino-1-methylbenzimidazol-2-yl)pentanoate

InChI

InChI=1S/C15H21N3O2/c1-3-20-15(19)7-5-4-6-14-17-12-10-11(16)8-9-13(12)18(14)2/h8-10H,3-7,16H2,1-2H3

InChI Key

ZBMXZDCGRNESMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)N

Origin of Product

United States

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